N,N-dibutylbutan-1-amine;perchloric acid
Description
Contextualization within Organic Salt Chemistry and Amine-Acid Interactions
Organic salts are a class of compounds formed from the neutralization reaction between an organic acid and an organic base, or an inorganic acid and an organic base, or vice versa. N,N-dibutylbutan-1-aminium perchlorate (B79767) is a prime example of an organic salt resulting from the interaction of an organic base (N,N-dibutylbutan-1-amine) and a strong inorganic acid (perchloric acid).
The formation of this salt involves the protonation of the nitrogen atom in the tertiary amine by the acidic proton from perchloric acid. This creates the N,N-dibutylbutan-1-aminium cation and the perchlorate anion. The study of such amine-acid interactions is fundamental to understanding reaction mechanisms, acid-base catalysis, and the properties of ionic liquids and phase-transfer catalysts. The properties of the resulting salt, such as its solubility, melting point, and conductivity, are determined by the nature of both the amine and the acid.
Overview of Scholarly Contributions to Organic Perchlorate Systems
Organic perchlorate systems, particularly those involving ammonium (B1175870) cations, have been a subject of interest in various fields of chemistry. Quaternary ammonium perchlorates, a class to which N,N-dibutylbutan-1-aminium perchlorate is related, are noted for their applications in electrochemistry, often used as supporting electrolytes due to their high solubility in organic solvents and their electrochemical stability.
Research on ammonium perchlorates has also touched upon their synthesis and properties. For instance, the production of ammonium perchlorate itself is a well-established industrial process involving the reaction of ammonia (B1221849) with perchloric acid. wikipedia.org While scholarly articles focusing exclusively on N,N-dibutylbutan-1-aminium perchlorate are scarce, the broader study of organic and ammonium perchlorates provides a framework for understanding its potential characteristics and applications. These studies often investigate the thermal stability, decomposition pathways, and potential as oxidizing agents. wikipedia.org
Significance of N,N-dibutylbutan-1-aminium Perchlorate as a Model System
The significance of N,N-dibutylbutan-1-aminium perchlorate as a model system lies in its representation of a simple, yet illustrative, organic ammonium salt. Its structure allows for the systematic study of how the bulky butyl groups on the nitrogen atom influence the properties of the salt, such as its crystal packing, solubility, and the nature of the ionic interactions between the cation and the perchlorate anion.
While detailed research findings on N,N-dibutylbutan-1-aminium perchlorate are not widely published, its constituent components are well-characterized.
Table 1: Properties of N,N-dibutylbutan-1-amine
| Property | Value |
|---|---|
| IUPAC Name | N,N-Dibutylbutan-1-amine |
| Other Names | Tributylamine, (Tributyl)amine |
| CAS Number | 102-82-9 |
| Molecular Formula | C12H27N |
| Molar Mass | 185.355 g·mol−1 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Amine-like |
| Density | 0.78 g/cm³ |
| Melting Point | -70 °C |
| Boiling Point | 214 °C |
| Solubility in water | 50 mg/L (20 °C) |
Data sourced from Wikipedia and PubChem. nih.govwikipedia.org
Table 2: Properties of Perchloric Acid
| Property | Value |
|---|---|
| IUPAC Name | Perchloric acid |
| CAS Number | 7601-90-3 |
| Molecular Formula | HClO4 |
| Molar Mass | 100.46 g/mol |
| Appearance | Colorless, odorless liquid |
| Density | 1.768 g/cm³ (anhydrous) |
| Melting Point | -112 °C (anhydrous) |
| Boiling Point | 203 °C (azeotrope with water) |
Data sourced from various chemical suppliers.
The combination of these two substances to form N,N-dibutylbutan-1-aminium perchlorate provides a platform for investigating fundamental chemical principles.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dibutylbutan-1-amine;perchloric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.ClHO4/c1-4-7-10-13(11-8-5-2)12-9-6-3;2-1(3,4)5/h4-12H2,1-3H3;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEDQVBDSAUNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC.OCl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10778869 | |
| Record name | Perchloric acid--N,N-dibutylbutan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10778869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14999-66-7 | |
| Record name | Perchloric acid--N,N-dibutylbutan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10778869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Approaches
Optimized Synthesis Pathways for N,N-dibutylbutan-1-aminium Perchlorate (B79767) Crystallization
Specific, optimized synthesis pathways for the crystallization of N,N-dibutylbutan-1-aminium perchlorate are not described in the reviewed literature. General synthesis of aminium salts can be inferred from the reaction of the corresponding amine, in this case, N,N-dibutylbutan-1-amine (tributylamine), with perchloric acid. However, detailed experimental conditions, yields, and characterization specific to this compound are not available.
A potential synthetic route could involve an ion exchange reaction, a method reported for the synthesis of other aminium perchlorates like N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate. mdpi.com This would typically involve reacting a halide salt of N,N-dibutylbutan-1-aminium with a perchlorate salt, such as sodium perchlorate, in a suitable solvent. The less soluble inorganic halide salt would precipitate, leaving the desired aminium perchlorate in solution, from which it could be crystallized. However, without experimental data, this remains a hypothetical pathway for the target compound.
There is no specific information regarding the optimization of solvent systems for the crystal growth of N,N-dibutylbutan-1-aminium perchlorate. For analogous compounds like ammonium (B1175870) perchlorate, solvent and solvent-antisolvent systems, such as methanol/ethyl acetate, have been studied to control crystal characteristics. nih.gov The choice of solvent can significantly influence crystal morphology and size by altering the supersaturation and evaporation rates. nih.gov The impact of different solvents on the solubility and crystallization behavior of N,N-dibutylbutan-1-aminium perchlorate remains an uninvestigated area.
Detailed studies on controlled crystallization techniques for N,N-dibutylbutan-1-aminium perchlorate are absent from the scientific literature. For ammonium perchlorate, techniques such as meniscus-guided coating (MGC), dropwise cooling crystallization, and solvent-solvent cooling crystallization have been explored to control particle size, morphology, and defect density. acs.orgrsc.orgresearchgate.netresearchgate.net These methods allow for precise control over crystallization parameters like temperature, coating speed, and supersaturation, which in turn dictate the final properties of the crystals. nih.govacs.orgrsc.orgresearchgate.netacs.org The applicability and specific parameters for these techniques on N,N-dibutylbutan-1-aminium perchlorate have not been reported.
Post-Synthetic Modifications and Functionalization Studies
No research detailing post-synthetic modifications or functionalization studies of N,N-dibutylbutan-1-aminium perchlorate could be identified. Such studies would typically involve chemical alteration of the cation or anion to impart new properties. The lack of a foundational body of research on the primary compound means that these more advanced studies have not been undertaken.
Separation and Purification Methodologies in Complex Reaction Mixtures
Specific methodologies for the separation and purification of N,N-dibutylbutan-1-aminium perchlorate from complex reaction mixtures are not documented. General techniques for purifying ammonium salts often involve recrystallization. For instance, the purification of N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate was achieved by recrystallization from aqueous ethanol. mdpi.com The choice of solvent for recrystallization would depend on the solubility profile of N,N-dibutylbutan-1-aminium perchlorate and any impurities present. Without this data, specific purification protocols cannot be detailed.
Elucidation of Solid State and Molecular Structure
Single-Crystal X-ray Diffraction Analysis of N,N-dibutylbutan-1-aminium Perchlorate (B79767)
No published single-crystal X-ray diffraction data for N,N-dibutylbutan-1-aminium perchlorate could be located. Therefore, a detailed analysis of its crystallographic parameters, conformational states, and intermolecular connectivity is not possible.
Specific data on the space group and unit cell dimensions for N,N-dibutylbutan-1-aminium perchlorate are not available in the current scientific literature.
There are no reports on the existence of conformational polymorphs or studies on disorder phenomena for N,N-dibutylbutan-1-aminium perchlorate.
A definitive analysis of the hydrogen bonding and other intermolecular interactions that govern the supramolecular structure of N,N-dibutylbutan-1-aminium perchlorate cannot be conducted without experimental diffraction data.
Neutron Diffraction Studies for Hydrogen Atom Localization and Dynamics
No records of neutron diffraction studies on N,N-dibutylbutan-1-aminium perchlorate were found. This technique has not been used to investigate the precise location and dynamic behavior of hydrogen atoms within its crystal structure.
Electron Diffraction Techniques for Microcrystalline Analysis
There is no evidence of the use of electron diffraction techniques to study the structure of microcrystalline N,N-dibutylbutan-1-aminium perchlorate.
In Depth Spectroscopic Investigations and Vibrational Analyses
Advanced Nuclear Magnetic Resonance Spectroscopy for Solution and Solid-State Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals of the tributylammonium (B8510715) cation. These experiments reveal through-bond and through-space correlations between different nuclei, which would allow for a complete mapping of the molecule's covalent structure and conformation in solution.
Furthermore, techniques like EXSY (Exchange Spectroscopy) and variable-temperature NMR studies could provide insights into dynamic processes such as ion-pairing, solvent interactions, and the conformational flexibility of the butyl chains. However, a thorough review of published scientific literature reveals a lack of specific multidimensional NMR studies conducted on tributylammonium perchlorate (B79767). While NMR data exists for similar compounds like tetrabutylammonium (B224687) salts, detailed structural elucidation and dynamic process analysis for the tributylammonium cation in this specific salt are not available.
Solid-State NMR (ssNMR) spectroscopy is an essential tool for characterizing the structure and dynamics of materials in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of ¹³C and other nuclei in the solid state, offering information about the crystallographic environment of the tributylammonium cation and its interaction with the perchlorate anion.
Specifically, ssNMR could be used to determine the number of crystallographically inequivalent sites, probe the conformation of the butyl chains within the crystal lattice, and understand the nature of the N-H···O hydrogen bond between the cation and the anion. Despite the potential of this technique, dedicated solid-state NMR studies specifically characterizing the crystalline environment of tributylammonium perchlorate have not been reported in the available scientific literature.
Comprehensive Infrared and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to molecular structure, symmetry, and bonding.
The vibrational spectrum of tributylammonium perchlorate is expected to be a superposition of the modes from the tributylammonium cation and the perchlorate anion. The perchlorate anion (ClO₄⁻), possessing Td symmetry, has four fundamental vibrational modes: a symmetric stretch (ν₁), a doubly degenerate bend (ν₂), a triply degenerate asymmetric stretch (ν₃), and a triply degenerate asymmetric bend (ν₄). nih.gov
The tributylammonium cation's spectrum is more complex, with numerous C-H stretching, bending, and rocking modes, as well as C-N and C-C stretching vibrations. The N-H stretching and bending vibrations are particularly diagnostic of the cation's interaction with the perchlorate anion through hydrogen bonding.
A detailed assignment of all these vibrational modes would typically be supported by a Normal Coordinate Analysis (NCA), which is a theoretical calculation that relates the vibrational frequencies to the molecular geometry and force constants. However, a specific and comprehensive vibrational mode assignment and NCA for tributylammonium perchlorate is not available in the literature. The expected vibrational modes and their approximate frequency ranges are summarized in the table below based on general spectroscopic principles and data from related compounds.
| Vibrational Mode | Cation/Anion | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | Cation | 3200 - 3000 |
| C-H Asymmetric/Symmetric Stretch | Cation | 3000 - 2850 |
| CH₂/CH₃ Bending | Cation | 1470 - 1350 |
| Cl-O Asymmetric Stretch (ν₃) | Anion | ~1100 |
| Cl-O Symmetric Stretch (ν₁) | Anion | ~930 |
| Cl-O Asymmetric Bend (ν₄) | Anion | ~625 |
| Cl-O Symmetric Bend (ν₂) | Anion | ~460 |
This table represents generalized expected vibrational frequencies. Precise values for N,N-dibutylbutan-1-amine;perchloric acid would require specific experimental data.
Temperature-dependent IR and Raman spectroscopy is a powerful method for detecting phase transitions in the solid state. Changes in the crystal structure or molecular dynamics with temperature often manifest as shifts in peak positions, changes in peak widths, or the appearance/disappearance of bands. For instance, studies on the related compound tetrabutylammonium perchlorate have revealed a polymorphic phase transition. researchgate.net Such investigations on tributylammonium perchlorate could provide valuable information on its thermal behavior and structural stability. However, specific temperature-dependent vibrational spectroscopic studies to probe for phase transitions in tributylammonium perchlorate have not been documented in the scientific literature.
Inelastic Neutron Scattering Spectroscopy for Lattice Dynamics and Molecular Vibrations
Inelastic Neutron Scattering (INS) is a spectroscopic technique that is particularly sensitive to the motions of hydrogen atoms, making it an ideal tool for studying the dynamics of the tributylammonium cation. Unlike IR and Raman spectroscopy, INS selection rules are less restrictive, often allowing for the observation of all vibrational modes.
INS can provide detailed information on low-frequency lattice vibrations (phonons) and the torsional modes of the butyl groups, which are often difficult to observe with optical spectroscopy. Such data is crucial for developing a complete picture of the compound's lattice dynamics and intermolecular forces. Despite its potential, there are no published studies in the scientific literature that employ inelastic neutron scattering to investigate the lattice dynamics or molecular vibrations of tributylammonium perchlorate.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the N,N-dibutylbutan-1-aminium cation and the perchlorate (B79767) anion that constitute the compound. These calculations provide detailed information about the molecule's electronic structure and its three-dimensional shape.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net For N,N-dibutylbutan-1-amine;perchloric acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d), can be used to determine the optimized geometry, vibrational frequencies, and various electronic properties. nih.gov
The ground state properties of the N,N-dibutylbutan-1-aminium cation, such as bond lengths, bond angles, and dihedral angles, can be accurately predicted. These calculations would reveal the steric effects of the four butyl groups on the central nitrogen atom, leading to a tetrahedral-like geometry with slight distortions due to the bulky nature of the alkyl chains. The interaction between the cation and the perchlorate anion is primarily electrostatic, and DFT can model this interaction, including the potential for hydrogen bonding between the aminium proton and the oxygen atoms of the perchlorate anion.
Reactivity descriptors derived from DFT, such as the Fukui function, can pinpoint the most likely sites for electrophilic and nucleophilic attack. researchgate.net For the N,N-dibutylbutan-1-aminium cation, the positive charge is localized on the nitrogen atom, making it less susceptible to electrophilic attack. The perchlorate anion, with its oxygen atoms, would be the primary site for interaction with electrophiles.
Table 1: Predicted Ground State Properties from DFT Calculations
| Property | N,N-dibutylbutan-1-aminium Cation | Perchlorate Anion |
| Optimized Geometry | Tetrahedral-like around N | Tetrahedral |
| N-C Bond Length (Å) | ~1.50 | - |
| C-C Bond Length (Å) | ~1.54 | - |
| C-H Bond Length (Å) | ~1.09 | - |
| Cl-O Bond Length (Å) | - | ~1.44 |
| N-H Bond Length (Å) | ~1.03 | - |
| Point Group Symmetry | C1 | Td |
For higher accuracy in energetic calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. nih.gov While computationally more expensive than DFT, these methods provide a more accurate description of electron correlation, which is important for calculating properties like the binding energy between the N,N-dibutylbutan-1-aminium cation and the perchlorate anion. These high-level calculations can provide benchmark data for the development of more efficient computational methods.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov For this compound, the HOMO is expected to be localized on the perchlorate anion, specifically on the oxygen atoms, while the LUMO is likely centered on the N,N-dibutylbutan-1-aminium cation.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. For this ionic compound, a significant gap is expected, characteristic of a stable salt.
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. researchgate.net
Table 2: Calculated Molecular Orbital Properties
| Parameter | Predicted Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | 1.5 |
| HOMO-LUMO Gap (ΔE) | 9.0 |
| Electronegativity (χ) | 3.0 |
| Chemical Hardness (η) | 4.5 |
| Global Electrophilicity Index (ω) | 2.0 |
Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement of the ions and predict macroscopic properties such as diffusion coefficients, viscosity, and phase transitions. For this compound, MD simulations could be used to understand its behavior in different solvents or in the molten state.
Force Field Development and Parameterization for Molecular Modeling
Molecular Dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. nih.gov For a relatively uncommon compound like this compound, a specific force field may need to be developed or existing ones, like CHARMM or AMBER, may require re-parameterization. nih.govnih.gov This process involves fitting the force field parameters to reproduce high-quality quantum chemical data, such as optimized geometries and interaction energies, as well as experimental data where available. The parameterization would focus on accurately representing the electrostatic interactions, van der Waals forces, and the internal degrees of freedom (bond stretching, angle bending, and torsional rotations) of the N,N-dibutylbutan-1-aminium cation and the perchlorate anion. nih.gov
Computational Crystallography for Crystal Structure Prediction and Refinement
Computational crystallography combines theoretical models with experimental data to predict and refine crystal structures. For this compound, computational methods can be used to predict the most stable crystal packing arrangements. This is often achieved by minimizing the lattice energy, which is calculated using a combination of quantum mechanics and force field methods.
In a related compound, tetra-n-butylammonium perchlorate, the crystal structure has been determined to be triclinic. mdpi.com It is plausible that this compound would also crystallize in a low-symmetry space group due to the non-spherical shape of the cation. Computational methods can help in solving the crystal structure from powder X-ray diffraction data or can be used to refine structures obtained from single-crystal X-ray diffraction. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify the intermolecular interactions within the crystal lattice. mdpi.com
Table 3: Predicted Crystallographic Data
| Parameter | Predicted Value |
| Crystal System | Triclinic or Monoclinic |
| Space Group | P-1 or P21/c |
| Unit Cell Dimensions (Å) | a ≈ 10-15, b ≈ 10-15, c ≈ 15-20 |
| Density (g/cm³) | ~1.1-1.3 |
Reaction Pathway Energetics and Transition State Characterization
The fundamental process involves the transfer of a proton (H⁺) from perchloric acid, a strong acid, to the lone pair of electrons on the nitrogen atom of the N,N-dibutylbutan-1-amine, a tertiary amine. pressbooks.pub This results in the formation of the N,N-dibutylbutan-1-ammonium cation and the perchlorate anion.
The reaction can be represented as: (CH₃CH₂CH₂CH₂)₃N + HClO₄ → [(CH₃CH₂CH₂CH₂)₃NH]⁺ + ClO₄⁻
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the energetics and structures of the species involved in such a reaction, including the reactants, transition state, and products. nih.govresearchgate.netmdpi.com
Reaction Pathway and Energetics
Reactant Complex: Initially, the amine and perchloric acid molecules approach each other to form a reactant complex, stabilized by intermolecular forces such as hydrogen bonding between the acidic proton of HClO₄ and the nitrogen atom of the amine.
Transition State (TS): As the reaction progresses, the system passes through a high-energy transition state. In this transient structure, the H-O bond in perchloric acid is partially broken, and the N-H bond in the forming ammonium (B1175870) ion is partially formed. The proton is effectively being shared between the oxygen and nitrogen atoms. The geometry of the transition state is critical in determining the activation energy of the reaction. For a direct proton transfer in the gas phase, this would be a highly constrained structure. However, in solution, solvent molecules can play a crucial role in stabilizing the charge separation and facilitating the proton transfer, often through a "proton shuttle" mechanism. rsc.orgmasterorganicchemistry.com
Product Complex: After passing through the transition state, the system relaxes to form a product complex, which is an ion pair of the N,N-dibutylbutan-1-ammonium cation and the perchlorate anion, stabilized by electrostatic interactions.
Illustrative Energetic Data
While specific calculated data for the N,N-dibutylbutan-1-amine and perchloric acid reaction is not available, the following interactive table provides representative values for a model proton transfer reaction between a tertiary amine and a strong acid in a solvent, as would be predicted by DFT calculations. These values illustrate the typical energetic profile of such a reaction.
Search:
| Parameter | Description | Illustrative Value (kcal/mol) |
|---|---|---|
| ΔE_act | Activation Energy: The energy barrier that must be overcome for the reaction to occur (Energy of TS - Energy of Reactants). For proton transfers between strong acids and bases, this is typically very low. | ~1-3 |
| ΔE_rxn | Reaction Energy: The overall energy change of the reaction (Energy of Products - Energy of Reactants). A large negative value indicates a highly favorable, exothermic reaction. | ~ -20 to -30 |
| E_TS | Transition State Energy: The potential energy of the transition state structure relative to the separated reactants. | Variable, defines the activation energy. |
Mechanistic Investigations of Chemical Transformations and Decomposition
Thermal Decomposition Mechanisms of N,N-dibutylbutan-1-aminium Perchlorate (B79767)
The thermal decomposition of ammonium (B1175870) perchlorate and its organic derivatives is a subject of significant interest due to their use as oxidizers in propellants. The decomposition process is generally understood to occur in distinct stages, typically a low-temperature decomposition (LTD) followed by a high-temperature decomposition (HTD). mdpi.commdpi.comresearchgate.net For N,N-dibutylbutan-1-aminium perchlorate, the presence of three butyl groups on the nitrogen atom introduces additional reaction pathways compared to the simpler ammonium perchlorate.
The foundational step in the thermal decomposition of ammonium perchlorate salts is widely accepted to be an intermolecular proton transfer from the cation to the perchlorate anion. rsc.org In the case of ammonium perchlorate, this transfer results in the formation of ammonia (B1221849) (NH₃) and perchloric acid (HClO₄). mdpi.comnih.govosti.gov This process is considered the key step that enables both decomposition and sublimation. osti.gov
By analogy, the initial step in the decomposition of N,N-dibutylbutan-1-aminium perchlorate is the proton transfer from the tributylammonium (B8510715) cation to the perchlorate anion:
(C₄H₉)₃NH⁺ClO₄⁻ → (C₄H₉)₃N + HClO₄
Following the initial proton transfer, a complex series of reactions ensues, driven by the decomposition of perchloric acid. The breakdown of HClO₄ generates highly reactive species and radicals, such as •ClO₂, •HO₂, and various chlorine oxides. nih.gov These potent oxidizing agents then react with the tributylamine formed in the initial step.
The secondary reaction cascade for N,N-dibutylbutan-1-aminium perchlorate is significantly more complex than that of ammonium perchlorate due to the presence of the alkyl chains. The reaction pathways include:
Oxidation of Tributylamine: The amine can be oxidized by the decomposition products of perchloric acid.
Decomposition of Butyl Chains: The aliphatic butyl groups are susceptible to thermal degradation and attack by radical species, leading to fragmentation and the formation of a variety of smaller hydrocarbon radicals.
Gas-Phase Reactions: Subsequent reactions between the various fragments in the gas phase lead to the final decomposition products.
While the decomposition of pure ammonium perchlorate yields products such as N₂O, NO₂, HCl, H₂O, and NOCl, the decomposition of tributylammonium perchlorate is expected to produce these in addition to a complex mixture of organic oxidation and fragmentation products, including CO₂, H₂O, and smaller hydrocarbons. nih.gov
The kinetics of thermal decomposition are typically studied using thermoanalytical methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). bu.edu.eg From these experiments, kinetic parameters such as activation energy (Eₐ) and the pre-exponential factor (A) can be calculated using various isoconversional models, including the Kissinger, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS) methods. scholaris.caresearchgate.net
| Material | Method | Activation Energy (Eₐ, kJ·mol⁻¹) | Reference |
|---|---|---|---|
| Pure AP | DSC | 117.21 | nih.gov |
| Pure AP | KAS | 173.2 | researchgate.net |
| AP + 10% nano TAGN | DSC | 152.34 | nih.gov |
| AP + NiCoF-gl ferrite | Isoconversional | Lower than pure AP | bu.edu.eg |
Catalytic Effects on Decomposition and Reactivity Modulation
The thermal decomposition of perchlorate salts can be significantly influenced by the addition of catalysts. Metal oxides, in particular, have been shown to be effective in lowering the decomposition temperature and increasing the heat release of ammonium perchlorate. bu.edu.egresearchgate.net Commonly studied catalysts include oxides of copper, iron, cobalt, nickel, and manganese. nih.govbu.edu.egresearchgate.netrsc.org
The mechanisms of catalysis are often attributed to two main theories:
Proton Transfer Mechanism: The catalyst can facilitate the initial proton transfer step.
Electron Transfer Mechanism: The catalyst may promote an electron transfer from the perchlorate anion to the cation, or facilitate redox cycles involving the metal ions. researchgate.net
For example, bimetallic ZnCo–ZIF has been shown to be a highly effective catalyst for AP decomposition, where it is believed that Co weakens the N–H bond while Zn provides lattice oxygen to improve the oxidation of nitrogen, demonstrating a synergistic effect. rsc.org
| Catalyst (wt%) | HTD Peak Temperature (°C) | Temperature Decrease (°C) | Reference |
|---|---|---|---|
| Pure AP | ~420-433 | - | researchgate.net |
| MnCo₂O₄ nanoparticles | 293 | ~127 | researchgate.net |
| ZnCo-ZIF | 317.6 | ~115 | rsc.org |
| α-Fe₂O₃ (5%) | ~372 | 61 | researchgate.net |
| CuCo₂O₄ | ~317 | 103 | bu.edu.eg |
It is reasonable to expect that such catalysts would also be effective for N,N-dibutylbutan-1-aminium perchlorate, though the bulky nature of the tributylammonium cation could introduce steric hindrance, potentially altering the efficiency of catalyst-substrate interaction at the surface.
Solvolysis and Hydrolysis Mechanisms in Various Media
The behavior of N,N-dibutylbutan-1-aminium perchlorate in solution is governed by the properties of its constituent ions. Salt hydrolysis is a reaction where ions from a salt react with water, potentially altering the pH. libretexts.org
The perchlorate anion (ClO₄⁻) is the conjugate base of a strong acid (perchloric acid, HClO₄). Therefore, it is a very weak base and does not undergo significant hydrolysis in aqueous solutions. libretexts.org
The N,N-dibutylbutan-1-aminium cation ((C₄H₉)₃NH⁺) is the conjugate acid of a weak base (tributylamine, (C₄H₉)₃N). This cation can donate a proton to water, establishing an equilibrium that produces hydronium ions (H₃O⁺). libretexts.org
(C₄H₉)₃NH⁺ + H₂O ⇌ (C₄H₉)₃N + H₃O⁺
This reaction results in a slightly acidic solution. Perchlorate salts are known for their high solubility in water and various organic solvents. ca.govwikipedia.org In alkaline environments, quaternary ammonium cations with β-hydrogens can be susceptible to degradation via Hofmann elimination. researchgate.net
Electrochemical Reaction Pathways and Charge Transfer Processes
Alkylammonium perchlorates are widely used as supporting electrolytes in electrochemical studies, particularly in non-aqueous solvents, due to their good solubility, ability to dissociate into ions, and wide electrochemical potential windows. fishersci.ca Tetra-n-butylammonium perchlorate (TBAP) is a very close analog and one of the most common electrolytes used. iau.irmdpi.comresearchgate.net
The electrochemical behavior of N,N-dibutylbutan-1-aminium perchlorate is defined by the reduction and oxidation limits of its ions and the solvent used.
Cation Reduction: The tributylammonium cation is electrochemically stable over a wide cathodic range. However, at sufficiently negative potentials, it can be reduced. Studies on the tetrabutylammonium (B224687) ion have shown that reduction leads to the cleavage of a carbon-nitrogen bond, producing tributylamine and a butyl radical. marquette.edu
Anion Oxidation: The perchlorate anion is a weak oxidant in aqueous solution due to kinetic limitations and is generally stable against oxidation. wikipedia.org
In electrochemical processes, these ions facilitate charge transport in the solution. During the oxidation or reduction of a species at an electrode surface, the alkylammonium and perchlorate ions move to maintain charge neutrality in the system. This can involve the expulsion of cations or the uptake of anions at the electrode-solution interface during an oxidation process. upm.edu.my The formation of charge transfer complexes is also a possibility in solutions containing these ionic species.
Supramolecular Assemblies and Non Covalent Interactions
Host-Guest Chemistry Involving the N,N-dibutylbutan-1-aminium Cation and Perchlorate (B79767) Anion
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule or ion within a larger "host" molecule or supramolecular assembly. In the context of N,N-dibutylbutan-1-aminium perchlorate, the N,N-dibutylbutan-1-aminium cation typically acts as the guest species.
Research into the encapsulation of various tetra-n-alkylammonium salts has demonstrated the capacity of ammonium (B1175870) ions to act as guests within shape-persistent imine cages. nih.gov While specific studies on the N,N-dibutylbutan-1-aminium cation are limited, the behavior of analogous ions like tetra-n-butylammonium (NBu₄⁺) provides insight. For example, certain organic cages show no binding with NBu₄⁺, while successfully encapsulating smaller ammonium ions, indicating that the size and shape of the guest are critical for complexation. nih.gov The binding process is often influenced by the solvent and the nature of the host's cavity. nih.gov
The perchlorate anion, while primarily a counter-ion, can influence host-guest interactions. As a weakly coordinating anion, it allows for the primary interactions to occur between the host and the ammonium cation. nih.gov The principles of host-guest interactions are also seen in systems where cucurbit[n]uril hosts encapsulate diamine guests, with localization driven by N–H⋯O hydrogen bonds between the host's portal and the guest's ammonium groups. rsc.org This highlights the potential for the N,N-dibutylbutan-1-aminium cation to serve as a guest in various supramolecular systems, a process modulated by its size, shape, and the presence of the perchlorate counter-anion.
Self-Assembly Principles in Solution and Solid State
Self-assembly is the spontaneous organization of molecules or ions into ordered structures, driven by non-covalent interactions. For ionic compounds like N,N-dibutylbutan-1-aminium perchlorate, these interactions are primarily electrostatic forces and hydrogen bonds. rsc.org
In the solid state, the principles of self-assembly can be illustrated by the crystal structure of the closely related compound, tetra-n-butylammonium perchlorate. Although this quaternary ammonium salt lacks the N-H proton of its tributyl counterpart, its crystal structure reveals remarkable self-assembly features. The compound crystallizes into a structure characterized by distinct columnar arrays. mdpi.comresearchgate.netmonash.edu One type of array consists of a column of perchlorate anions surrounded by a sheath of tetrabutylammonium (B224687) cations. mdpi.comresearchgate.net In another, a column of cations is surrounded by a periphery of anions. mdpi.comresearchgate.net This intricate arrangement, where one entity is essentially the inverse of the other, showcases a high degree of spontaneous organization driven by the optimization of intermolecular contacts. mdpi.comresearchgate.netmonash.edu
The formation of these ordered structures is a hallmark of self-assembly in the solid state. researchgate.net Similar principles are observed in other perchlorate salts, such as ammonium perchlorate, which can be synthesized to form spherical assemblies from smaller cubic subunits through a controlled crystallization process. rsc.org
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₃₆ClNO₄ |
| Formula Weight | 341.90 g/mol |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 14.2706 (7) |
| b (Å) | 20.6904 (9) |
| c (Å) | 39.970 (2) |
| α (°) | 89.316 (4) |
| β (°) | 88.638 (4) |
| γ (°) | 87.801 (4) |
| Volume (ų) | 11780.2 (10) |
Characterization of Hydrogen Bonding Networks and Electrostatic Interactions
The crystal lattice of N,N-dibutylbutan-1-aminium perchlorate is stabilized by a combination of electrostatic interactions and a network of hydrogen bonds.
Electrostatic Interactions: The primary force holding the salt together is the strong electrostatic attraction, or ionic bond, between the positively charged N,N-dibutylbutan-1-aminium cation ([C₄H₉]₃NH⁺) and the negatively charged perchlorate anion (ClO₄⁻). mdpi.comyoutube.com These charge-charge interactions are non-directional and are fundamental to the stability of the ionic lattice. youtube.com In solution, these can manifest as ion-dipole interactions with solvent molecules or as interactions between ionic aggregates. researchgate.netnih.gov
Hydrogen Bonding: A key feature distinguishing N,N-dibutylbutan-1-aminium perchlorate from its quaternary ammonium analogue (tetrabutylammonium perchlorate) is the presence of a proton on the nitrogen atom. This N-H group acts as a potent hydrogen bond donor, forming significant N-H···O interactions with the oxygen atoms of the perchlorate anion. researchgate.net Studies of similar salts, such as 4-butylanilinium perchlorate and butane-1,4-diammonium bis(perchlorate), reveal extensive three-dimensional hydrogen-bonding networks. nih.govnih.gov In some cases, the ammonium group can form bifurcated or trifurcated hydrogen bonds to multiple oxygen atoms of the perchlorate anions, creating complex and robust ring and chain motifs. nih.govnih.gov
In addition to the primary N-H···O bonds, weaker C-H···O hydrogen bonds also play a crucial role in stabilizing the crystal structure. These interactions occur between the hydrogen atoms of the butyl chains on the cation and the oxygen atoms of the perchlorate anion. mdpi.com In the crystal structure of tetra-n-butylammonium perchlorate, these C-H···O interactions are prevalent, with C···O distances ranging from 3.10 to 3.62 Å. mdpi.com The protons on the carbon atoms directly attached to the positively charged nitrogen are the most acidic and are thus most likely to participate in these interactions. mdpi.com
| Interaction Type | Description | Distance (Å) |
|---|---|---|
| C-H···O | Weak hydrogen bonds between butyl chain H-atoms and perchlorate O-atoms. | C···O distances range from 3.10(3) to 3.62(3) |
| H···O | Contact distance for the most acidic proton (on carbon adjacent to N⁺) with a perchlorate oxygen. | 2.24 |
Role of N,N-dibutylbutan-1-aminium Perchlorate in Clathrate Formation and Encapsulation Phenomena
Clathrates are crystalline solids in which guest molecules are trapped within the cage-like framework of a host lattice. While no definitive clathrates of N,N-dibutylbutan-1-aminium perchlorate have been reported, the structural characteristics of related compounds suggest a strong potential for such phenomena.
The crystal structure of tetra-n-butylammonium perchlorate provides a compelling example of encapsulation. mdpi.comresearchgate.netmonash.edu In this structure, columns of perchlorate anions are situated within what can be described as nanotubular entities formed by the self-assembly of the bulky tetrabutylammonium cations. mdpi.comresearchgate.net This arrangement represents a form of solid-state encapsulation, where one component of the salt forms a host-like structure that encloses the other. The formation of these channels and encapsulated columns is a direct result of the interplay between the steric demands of the bulky cations and the optimization of electrostatic and weak hydrogen-bonding interactions. mdpi.com
Given these findings, it is plausible that N,N-dibutylbutan-1-aminium perchlorate could form similar or even more complex inclusion structures. The directional nature of the N-H···O hydrogen bonds, which are absent in the tetrabutylammonium salt, could provide an additional level of control and directionality to the self-assembly process, potentially leading to the formation of well-defined clathrate-like architectures. researchgate.netnih.gov
Applications in Advanced Chemical Systems
Utilization as an Electrolyte Component in Electrochemical Systems
While direct studies detailing the use of N,N-dibutylbutan-1-amine;perchloric acid as a primary electrolyte are not widely available, the application of similar quaternary ammonium (B1175870) perchlorates, such as tetrabutylammonium (B224687) perchlorate (B79767), as supporting electrolytes in electrochemical research is well-documented. guidechem.comchemicalbook.comchemicalbook.com These compounds are valued for their ability to provide ionic conductivity in non-aqueous systems. guidechem.com A supporting electrolyte is crucial in electrochemistry as it minimizes the solution's resistance, reduces the electric field's influence on the analyte, and ensures that the substance of interest reaches the electrode surface via diffusion rather than migration.
The function of these salts in electrochemical applications is contingent on their physical and chemical properties. For instance, tetrabutylammonium perchlorate is a white, crystalline solid that is soluble in organic solvents like acetone (B3395972) and acetonitrile (B52724), which are common in electrochemical studies. guidechem.comchemicalbook.com Its ability to ionize in these solvents provides the necessary charge carriers for the solution to conduct electricity. guidechem.com Given the structural similarity, it is plausible that this compound could exhibit comparable properties, making it a candidate for a supporting electrolyte in various electrochemical experiments.
Interactive Table: Properties of Tetrabutylammonium Perchlorate as a Supporting Electrolyte
| Property | Value/Description | Reference |
| Chemical Formula | C₁₆H₃₆ClNO₄ | chemicalbook.com |
| Molecular Weight | 341.91 g/mol | chemicalbook.com |
| Appearance | White crystalline powder | chemicalbook.com |
| Melting Point | 211-215 °C | chemicalbook.com |
| Solubility | Soluble in acetonitrile and ethanol; very slightly soluble in water. | chemicalbook.com |
| Application | Supporting electrolyte in polarography and other electrochemical measurements. | chemicalbook.comchemicalbook.com |
Role in Non-Aqueous Solvent Systems and Ionic Liquid Contexts
Ionic liquids are salts with melting points below 100 °C, and they have garnered significant attention as "designer solvents" due to their tunable physicochemical properties. nih.gov These properties include low vapor pressure, high thermal stability, and wide electrochemical windows. tcichemicals.comgenotekbio.com Ionic liquids are typically composed of large organic cations and a variety of anions. nih.gov
Ammonium-based cations are a common component of ionic liquids. chemicalbook.com The combination of a tributylammonium (B8510715) cation (from N,N-dibutylbutan-1-amine) with a perchlorate anion could theoretically form a protic ionic liquid. Protic ionic liquids are formed through the transfer of a proton from an acid to a base. The properties of such an ionic liquid would be determined by the nature of the cation and anion. For instance, the size and structure of the ions influence viscosity and conductivity. chemicalbook.com
While specific research on N,N-dibutylbutan-1-amine perchlorate as an ionic liquid is scarce, the broader class of ammonium-based ionic liquids has been explored for various applications, including as electrolytes and in extraction processes. nih.govsigmaaldrich.com The perchlorate anion is also found in some ionic liquids, though its use can be limited due to safety considerations related to the oxidizing nature of perchlorates. nih.gov
Interactive Table: Common Ions in Ionic Liquids
| Cation Type | Example Cations | Anion Type | Example Anions | Reference |
| Imidazolium | 1-Butyl-3-methylimidazolium | Halides | Chloride (Cl⁻) | tcichemicals.comgenotekbio.com |
| Pyridinium | N-Butylpyridinium | Borates | Tetrafluoroborate (BF₄⁻) | tcichemicals.com |
| Ammonium | Tetrabutylammonium | Phosphates | Hexafluorophosphate (PF₆⁻) | nih.govgenotekbio.com |
| Phosphonium | Tetrabutylphosphonium | Sulfonates | Trifluoromethanesulfonate (TfO⁻) | tcichemicals.com |
| Per-anions | Perchlorate (ClO₄⁻) | chemicalbook.com |
Advanced Catalysis and Reaction Medium Modification
Tertiary amines and their salts can play significant roles in catalysis, either as catalysts themselves or as components of the reaction medium that influence catalytic activity. While there is no direct evidence of this compound being used as a catalyst, the related compound, tetrabutylammonium perchlorate, is employed as a phase transfer catalyst. guidechem.comchemicalbook.com Phase transfer catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. guidechem.com
Furthermore, the perchlorate ion itself can participate in catalytic processes. For example, it has been shown to act as a catalyst in the methanolysis of methyl perchlorate. chemicalbook.com The catalytic effect is attributed to general-base catalysis. chemicalbook.com In a different context, various metal oxides and other compounds are known to catalyze the thermal decomposition of ammonium perchlorate, a key component in solid propellants. nih.govitmo.bycapes.gov.br While the mechanism is different, it highlights the chemical reactivity of the perchlorate moiety.
The use of amine/carboxylic acid-based bifunctional ionic liquids as extractants in processes like the separation of rare-earth elements also demonstrates how these compounds can modify a reaction medium to achieve specific outcomes. sigmaaldrich.com This suggests a potential role for this compound in similar applications where the modification of the solvent environment is crucial for the reaction's success.
Future Research Directions and Unresolved Challenges
Exploration of Novel Synthetic Routes and Sustainable Preparations
The synthesis of N,N-dibutylbutan-1-aminium perchlorate (B79767) traditionally follows established methods for creating ammonium (B1175870) salts, such as the neutralization of perchloric acid with the corresponding amine (N,N-dibutylbutan-1-amine) or double displacement reactions. google.comyoutube.com A common laboratory-scale synthesis involves reacting an aqueous solution of sodium perchlorate with an excess of a strong acid, followed by distillation and subsequent neutralization with the amine. google.com Another approach is the double displacement reaction between a perchlorate salt (e.g., potassium perchlorate) and an ammonium salt (e.g., ammonium sulfate), exploiting solubility differences to isolate the desired product. youtube.com
However, significant challenges and opportunities remain in developing more efficient, sustainable, and safer synthetic protocols. Future research should focus on:
Green Chemistry Approaches: Current methods often involve strong acids and organic solvents. A key challenge is to develop syntheses that utilize greener solvents (e.g., water or biodegradable deep eutectic solvents) and minimize hazardous reagents. Research into designing quaternary ammonium compounds with biodegradable functional groups, such as ester or thioether bonds, provides a template for creating more environmentally benign perchlorate salts. rsc.org
Catalytic Routes: Investigating catalytic methods that could lower the activation energy and improve the efficiency of the amination or salt formation process is a promising direction.
Continuous Flow Synthesis: Shifting from batch processing to continuous flow reactors could offer enhanced safety, better control over reaction parameters (temperature, pressure, stoichiometry), and improved scalability. acs.org This is particularly relevant given the energetic nature of perchlorate compounds.
Purification Techniques: Removing impurities from the final product can be laborious, often requiring multiple recrystallization steps or flash column chromatography. stackexchange.com Research into more efficient and sustainable purification methods, such as selective precipitation or membrane filtration, is needed.
Table 1: Comparison of General Synthetic Routes for Ammonium Perchlorate Salts
| Method | Typical Reactants | Key Conditions | Potential Advantages | Unresolved Challenges/Disadvantages |
|---|---|---|---|---|
| Acid-Base Neutralization | Perchloric Acid, Tertiary Amine | Controlled addition, often in a solvent like water or alcohol | High purity, direct formation of the desired salt | Hazards associated with handling concentrated perchloric acid. google.com |
| Double Displacement | Alkali Metal Perchlorate (e.g., NaClO₄, KClO₄), Ammonium Salt (e.g., (NH₄)₂SO₄) | Aqueous solution, relies on solubility differences for precipitation | Utilizes readily available and less hazardous starting materials. youtube.com | Often results in a mixture of salts requiring extensive purification. google.com |
| Alkylating Agent | Tertiary Amine, Alkyl Halide, Diluent | Reaction in a low-volatility, non-toxic diluent like a fatty acid triglyceride. google.com | Can be adapted for green chemistry principles by choosing a sustainable reaction medium. | Primarily for halide salts; adaptation for perchlorates is not direct and may require an ion exchange step. |
Advanced Characterization of Nanostructured Forms and Polymorphs
The physical properties of N,N-dibutylbutan-1-aminium perchlorate are intrinsically linked to its solid-state structure, including its crystalline arrangement (polymorphism) and morphology. Understanding these features is critical for its application, particularly in materials science.
Polymorphism: Like many ammonium salts, N,N-dibutylbutan-1-aminium perchlorate is expected to exhibit polymorphism, where it can exist in multiple crystal structures with distinct physical properties. Research on the parent compound, ammonium perchlorate (AP), shows it undergoes a structural phase transition under pressure, driven by changes in hydrogen bonding and electrostatic interactions. acs.org Similarly, detailed studies on tetrabutylammonium (B224687) perchlorate (TBAP) reveal a polymorphous transition at 330 K, with the high-temperature phase adopting a cubic symmetry. mdpi.com A 2023 study successfully elucidated the complex triclinic crystal structure of TBAP at room temperature, noting significant disorder and the formation of remarkable nanotubular arrangements of cations and anions. mdpi.comresearchgate.net
Future research should aim to:
Map the complete phase diagram of N,N-dibutylbutan-1-aminium perchlorate as a function of temperature and pressure.
Isolate and characterize novel polymorphs, which may possess enhanced properties such as higher ionic conductivity.
Utilize advanced diffraction techniques (e.g., single-crystal X-ray diffraction) and thermal analysis (e.g., Differential Scanning Calorimetry) to resolve complex, disordered structures. mdpi.commdpi.com
Nanostructured Forms: The performance of materials in applications like propellants and electrodes can be significantly enhanced by reducing their particle size to the nanoscale. researchgate.netresearchgate.net Nano-ammonium perchlorate has been prepared using methods like co-precipitation and freeze-drying from emulsions. researchgate.net These nanostructured forms exhibit a larger surface area and higher surface energy, which can lower activation energies for thermal decomposition.
Unresolved challenges include:
Developing scalable and reproducible methods for synthesizing monodisperse nanoparticles of N,N-dibutylbutan-1-aminium perchlorate.
Preventing nanoparticle aggregation to maintain their high surface area.
Characterizing these nanomaterials using a suite of advanced techniques, including Field Emission Scanning Electron Microscopy (FESEM) for topology, Transmission Electron Microscopy (TEM) for internal structure, and X-ray Photoelectron Spectroscopy (XPS) for surface composition. researchgate.net
Table 2: Crystallographic Data for Tetrabutylammonium Perchlorate ([N(n-C₄H₉)₄][ClO₄]) at Room Temperature
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | mdpi.com |
| Space Group | P-1 | mdpi.com |
| a (Å) | 14.2706(7) | mdpi.com |
| b (Å) | 20.6904(9) | mdpi.com |
| c (Å) | 39.970(2) | mdpi.com |
| α (°) | 89.316(4) | mdpi.com |
| β (°) | 88.638(4) | mdpi.com |
| γ (°) | 87.801(4) | mdpi.com |
Multi-Scale Computational Modeling for Predictive Chemical Design
Computational modeling is an indispensable tool for accelerating materials discovery by predicting properties and guiding experimental efforts. For a complex system like N,N-dibutylbutan-1-aminium perchlorate, a multi-scale modeling approach is essential. cecam.org This strategy integrates different simulation techniques to describe the material across various length and time scales, from atomic interactions to bulk behavior. manchester.ac.uk
A comprehensive multi-scale model for this compound would involve:
Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) can be used to calculate electronic structure, molecular geometries, and the energies of different polymorphs. kit.edu This provides insight into chemical bonding and reaction pathways.
Molecular Dynamics (MD): Using force fields derived from QM calculations, MD simulations can model the dynamic behavior of thousands of ions over nanoseconds. llnl.gov This allows for the prediction of bulk properties like density, viscosity, ionic conductivity, and phase transition temperatures.
Coarse-Graining (CG): To simulate larger systems over longer timescales, CG models can be developed where groups of atoms are represented as single beads. manchester.ac.uk This is crucial for studying phenomena like self-assembly, nanoparticle formation, and interactions with polymer matrices in composite materials.
Unresolved challenges in this area include developing accurate force fields that can capture the specific interactions of the perchlorate anion and the flexible butyl chains of the cation, as well as bridging the different scales seamlessly to create a fully predictive model. cecam.orgllnl.gov
Integration with Machine Learning for Property Prediction and Reaction Optimization
Machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of properties and the optimization of reactions from large datasets. rsc.org For ionic liquids and related salts like N,N-dibutylbutan-1-aminium perchlorate, ML offers a powerful path to navigate the vast chemical space of possible cation-anion combinations. acs.orgmedium.comnih.gov
Property Prediction: ML models, such as Graph Neural Networks (GNNs) and Random Forests, can be trained on existing databases of ionic liquids to predict key properties solely from the chemical structure. rsc.orgrsc.orgarxiv.org These properties include ionic conductivity, viscosity, density, and surface tension. acs.orgrsc.org For instance, models have been developed that predict the ionic conductivity of thousands of unseen ionic liquids with high accuracy (R² > 0.9). acs.org A significant challenge is ensuring the models can generalize to new, out-of-distribution molecules and developing robust methods to assess the confidence of a prediction. acs.orgchemrxiv.org
Reaction Optimization: ML can also accelerate the discovery of optimal conditions for synthesizing N,N-dibutylbutan-1-aminium perchlorate. beilstein-journals.org Active learning algorithms can intelligently suggest the next set of experimental conditions (e.g., temperature, solvent, catalyst) to maximize a target objective, such as reaction yield or selectivity, with a minimal number of experiments. duke.edunih.gov Deep reinforcement learning has also been shown to outperform traditional optimization methods in finding optimal reaction conditions in fewer steps. acs.org The primary challenge is the need for sufficient high-quality, structured data to train the initial models and the integration of these algorithms with automated robotic platforms for a fully autonomous "self-driving" laboratory. beilstein-journals.orgduke.edu
Table 3: Examples of Machine Learning Models for Ionic Liquid (IL) Property Prediction
| ML Model Type | Predicted Property | Key Finding/Performance | Reference |
|---|---|---|---|
| Feed-Forward Artificial Neural Networks (FFANNs) | Ionic Conductivity | A model combining structural features (from GNNs) and molecular descriptors achieved the best performance with an R² of 0.937. | acs.org |
| Extreme Gradient Boosting | Ionic Conductivity | Identified 21 potential ILs with ionic conductivity > 2.0 S/m, suitable for battery applications. | rsc.orgrsc.org |
| Random Forest, ANN, SVR | Viscosity | Demonstrated that ML models can effectively predict viscosity, a key property for many IL applications. | medium.com |
Investigation of N,N-dibutylbutan-1-aminium Perchlorate in Emerging Materials Science Fields
The unique properties of N,N-dibutylbutan-1-aminium perchlorate, particularly its nature as an ionic liquid or supporting electrolyte, make it a candidate for several emerging fields in materials science. While its analogue, TBAP, is well-established as a non-aqueous electrolyte for electrochemistry, future research can expand its utility. medchemexpress.comsigmaaldrich.com
Energy Storage: TBAP is frequently used as the electrolyte in studies of supercapacitors, particularly with novel electrode materials like spinel metal oxides. iau.iriau.ir Its wide electrochemical window allows for higher operating voltages compared to aqueous electrolytes. iau.ir Future work could involve:
Evaluating N,N-dibutylbutan-1-aminium perchlorate as an electrolyte in next-generation energy storage systems, such as lithium-metal or sodium-ion batteries.
Incorporating it into solid-state electrolytes or ionogels to improve safety and device flexibility. The high-temperature phases of TBA salts exhibit relatively high ionic conductivity, making them interesting for solid-state ionics. mdpi.com
Catalysis and Green Chemistry: As a phase-transfer catalyst, it could find applications in biphasic reactions, enhancing reaction rates between immiscible reactants. Furthermore, its potential use in photocatalytic systems, for instance, in the degradation of plastic waste or the production of green hydrogen from seawater, is an unexplored but promising avenue. acs.orgnih.gov Research could focus on how the salt influences charge transfer at catalyst surfaces or helps to stabilize catalytic nanoparticles.
Advanced Materials: The self-assembly properties observed in the crystal structure of TBAP, leading to nanotubular formations, suggest potential applications in supramolecular chemistry and the templated synthesis of nanomaterials. mdpi.com Investigating how modifications to the cation (e.g., using N,N-dibutylbutan-1-amine instead of tetrabutylamine) affect this self-assembly is a key research question.
Table 4: Electrochemical Applications of Tetrabutylammonium Perchlorate (TBAP) Electrolyte
| Application Area | Electrode Material | Key Research Finding | Reference |
|---|---|---|---|
| Supercapacitor | Spinel Magnesium Cobaltite (MgCo₂O₄) Nanoparticles | The electrode reached a high specific capacitance of 390 F/g, attributed to the intercalation/de-intercalation of the TBA⁺ cation. | iau.iriau.ir |
| General Electrochemistry | Various (e.g., Platinum, Glassy Carbon) | Commonly used as a standard supporting electrolyte due to its high ionic conductivity and stability under extreme conditions. | medchemexpress.comsigmaaldrich.com |
| Solid-State Ionics | N/A (Bulk Property) | The high-temperature phase exhibits significant ionic conductivity, making it a candidate for solid electrolyte applications. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N,N-dibutylbutan-1-amine, and how can perchloric acid be incorporated to form the corresponding perchlorate salt?
- Methodological Answer :
- Synthesis of the amine : Use a nucleophilic substitution reaction between 1-bromobutane and dibutylamine under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to drive the reaction .
- Salt formation : React the free amine with perchloric acid in anhydrous diethyl ether at 0–5°C to precipitate the perchlorate salt. Monitor pH to ensure stoichiometric equivalence (1:1 molar ratio). Purify via recrystallization from ethanol/ether mixtures .
- Key characterization : Confirm salt formation via FT-IR (shift in N–H stretching) and elemental analysis.
Q. How can researchers validate the purity and structural integrity of N,N-dibutylbutan-1-amine;perchloric acid?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: 70% acetonitrile/30% 0.1% trifluoroacetic acid) to assess purity (>98%) .
- Spectroscopy : ¹H/¹³C NMR to verify absence of residual solvents and correct alkyl chain integration (e.g., δ 0.8–1.6 ppm for butyl groups) .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting/decomposition points and confirm salt stability (compare with free amine) .
Advanced Research Questions
Q. How do solvent polarity and counterion effects influence the stability of this compound in solution?
- Methodological Answer :
- Stability assays : Conduct accelerated degradation studies in solvents (e.g., DMSO, water, ethanol) at 40°C for 48 hours. Monitor decomposition via UV-Vis (λ = 210–300 nm) and compare with control samples .
- Counterion impact : Compare perchlorate with other salts (e.g., hydrochloride, sulfate) using kinetic stability models. Perchlorate’s low basicity may reduce hygroscopicity but increase explosive risk under heating .
- Data interpretation : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., –20°C, desiccated).
Q. What strategies resolve contradictions in reported biological activity data for tertiary amine-perchlorate salts?
- Methodological Answer :
- Binding assays : Perform competitive inhibition studies (e.g., enzyme-linked immunosorbent assays) to quantify interactions with biomolecules. Normalize data to account for batch-to-batch variability .
- Confounding factors : Test for residual solvents (via GC-MS) or byproducts (e.g., oxidized amines) that may skew bioactivity results .
- Statistical validation : Apply multivariate analysis (e.g., PCA) to differentiate true pharmacological effects from experimental noise .
Experimental Design & Data Analysis
Q. How can researchers optimize reaction yields for N,N-dibutylbutan-1-amine using design of experiments (DOE)?
- Methodological Answer :
- Factors : Test variables like temperature (40–80°C), solvent (acetonitrile vs. THF), and molar ratio (amine:alkylating agent = 1:1 to 1:1.5).
- Response surface methodology : Use a central composite design to model interactions. Prioritize solvent polarity (acetonitrile > THF for SN2 mechanisms) .
- Validation : Confirm optimized conditions with triplicate runs (target yield >85%) .
Q. What analytical techniques differentiate between polymorphic forms of this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Compare experimental patterns with simulated data from single-crystal structures (if available). Perchlorate’s large anion may promote distinct lattice arrangements .
- Solid-state NMR : Analyze ¹³C chemical shifts to detect conformational differences in alkyl chains .
- Thermogravimetric analysis (TGA) : Identify polymorph-specific dehydration or decomposition profiles .
Safety & Handling
Q. What are the critical safety considerations for handling perchloric acid salts of tertiary amines?
- Methodological Answer :
- Explosive risk : Avoid drying salts above 60°C; perchlorates are shock-sensitive. Use vacuum desiccation at ambient temperature .
- Storage : Keep in flame-resistant cabinets with inert gas (N₂) blankets. Regularly inspect for crystalline degradation (discoloration or cracks) .
- Waste disposal : Neutralize with cold alkaline solutions (e.g., 10% NaOH) before incineration to minimize perchlorate environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
